

# Application Notes and Protocols for Gene Expression Analysis in Response to AH001

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## Compound of Interest

Compound Name: AH001

Cat. No.: B1230206

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## Introduction

**AH001** is a first-in-class, selective androgen receptor (AR) degrader developed by AnHorn Medicines for the topical treatment of androgenetic alopecia (AGA).[1][2][3][4] Unlike traditional therapies that inhibit androgen production or receptor binding, **AH001** functions by targeting the AR protein for degradation, thereby eliminating the downstream signaling that leads to hair follicle miniaturization.[1][2] In androgenetic alopecia, dihydrotestosterone (DHT), a potent androgen, binds to the AR in dermal papilla cells of the hair follicle.[5][6] This activation of the AR is believed to upregulate genes that inhibit hair growth and downregulate those that promote it, leading to a shorter anagen (growth) phase and the progressive replacement of terminal hairs with vellus hairs.[5][7][8] By degrading the AR, **AH001** aims to disrupt this pathological process at its core.

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in human hair follicle dermal papilla cells (HFDPCs) in response to **AH001** treatment. The provided methodologies are designed to enable researchers to identify and quantify downstream transcriptional effects, validate the mechanism of action, and discover potential biomarkers of response.

## Principle of the Assay

The primary method for analyzing gene expression in response to **AH001** is RNA sequencing (RNA-Seq). This high-throughput sequencing technique allows for a comprehensive and unbiased quantification of the transcriptome, enabling the identification of differentially expressed genes between **AH001**-treated and vehicle-treated cells. The general workflow involves culturing HFDPCs, treating them with **AH001**, isolating total RNA, preparing sequencing libraries, performing next-generation sequencing (NGS), and subsequently analyzing the bioinformatic data to identify genes and pathways modulated by **AH001**.

## Experimental Protocols

### Human Hair Follicle Dermal Papilla Cell (HFDPC) Culture and Treatment

- Cell Culture:
  - Culture primary human HFDPCs in a specialized dermal papilla cell growth medium supplemented with growth factors, fetal bovine serum, and antibiotics.
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 6.
- **AH001** Treatment:
  - Seed HFDPCs in 6-well plates at a density of  $2 \times 10^5$  cells per well and allow them to adhere and grow for 24 hours.
  - Prepare a stock solution of **AH001** in dimethyl sulfoxide (DMSO).
  - On the day of treatment, dilute the **AH001** stock solution in a cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
  - Prepare a vehicle control using the same final concentration of DMSO as in the highest **AH001** concentration group.
  - Aspirate the old medium from the cells and replace it with the medium containing **AH001** or the vehicle control.

- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

## RNA Isolation and Quality Control

- Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from an RNA isolation kit.
- Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
- Elute the RNA in nuclease-free water.
- Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of  $\geq 8$  is recommended for RNA-Seq.

## RNA-Seq Library Preparation and Sequencing

- Prepare RNA-Seq libraries from the isolated total RNA using a commercial kit with poly(A) selection for mRNA enrichment.
- Follow the manufacturer's protocol for mRNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
- Perform quality control on the prepared libraries to assess their size distribution and concentration using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).
- Pool the libraries and perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of at least 20 million reads per sample.

## Bioinformatic Data Analysis

- Quality Control of Raw Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.

- Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
- Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Perform differential expression analysis between **AH001**-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
- Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways affected by **AH001**.

## Data Presentation

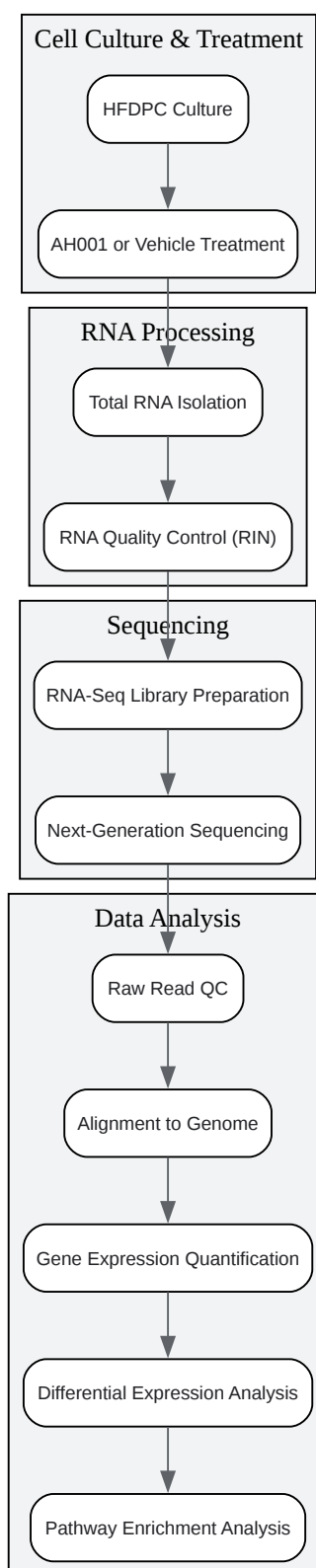
The following table summarizes hypothetical quantitative data for a selection of key genes expected to be modulated by **AH001** in HFDPCs. The data represents the fold change in gene expression in cells treated with 100 nM **AH001** for 48 hours compared to a vehicle control.

Gene Symbol	Gene Name	Function in Hair Follicle	Fold Change	p-value	False Discovery Rate (FDR)
AR	Androgen Receptor	Target of AH001; mediates androgen signaling.	-8.5	1.2e-50	2.1e-46
SRD5A2	Steroid 5-alpha reductase 2	Converts testosterone to DHT.	-2.1	3.4e-15	2.9e-12
DKK1	Dickkopf WNT signaling pathway inhibitor 1	Upregulated by androgens; inhibits Wnt signaling and hair growth.	-4.8	7.8e-32	9.1e-29
TGFB1	Transforming growth factor beta 1	Upregulated by androgens; induces catagen phase.	-3.5	5.5e-25	4.7e-22
WNT5A	Wnt family member 5A	Promotes hair follicle development and anagen phase.	3.2	9.2e-23	6.8e-20
LEF1	Lymphoid enhancer binding factor 1	A key transcription factor in the Wnt/ $\beta$ -catenin pathway.	2.9	1.4e-20	8.9e-18

FGF7	Fibroblast growth factor 7	Stimulates keratinocyte proliferation and hair growth.	2.5	4.6e-18	2.5e-15
IGF1	Insulin-like growth factor 1	Promotes hair follicle growth and survival.	2.2	8.1e-16	3.9e-13

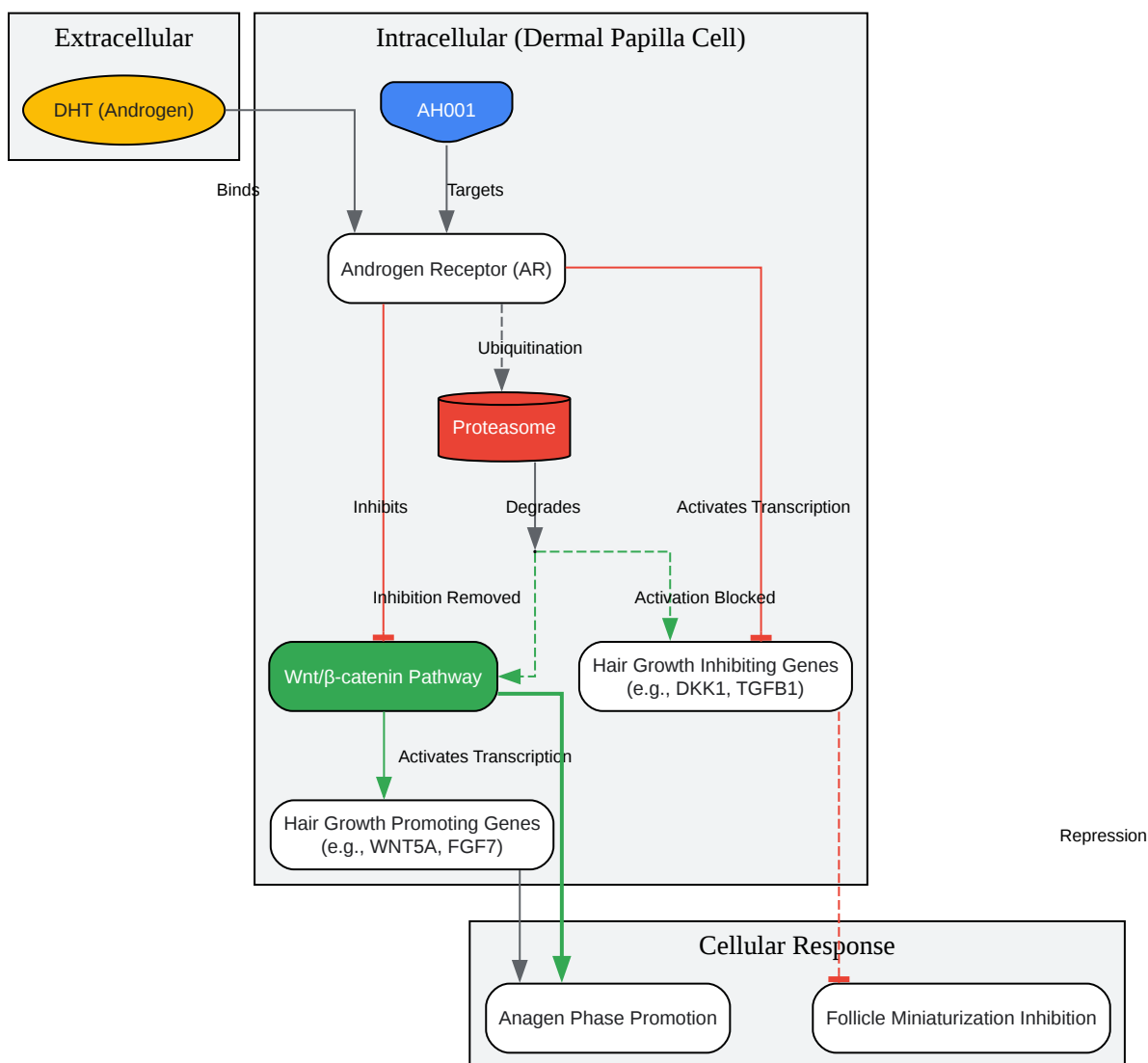
## Visualizations

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of **AH001**.



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Experimental workflow for gene expression analysis.



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Proposed signaling pathway of **AH001** in hair follicles.



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